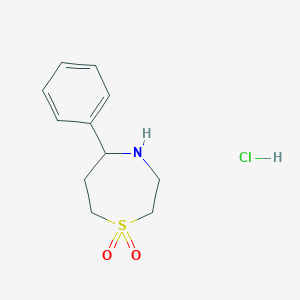

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a chemical compound known for its potential therapeutic applications. It is classified as a non-benzodiazepine sedative-hypnotic drug. The compound has a molecular formula of C11H16ClNO2S and a molecular weight of 261.76.

准备方法

The synthesis of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves several steps. One common method includes the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in water, followed by the addition of ammonium acetate at room temperature. The reactants are gently stirred for 3 hours at 80°C and then cooled . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

科学研究应用

Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.

Biology: The compound has shown potential as a sedative-hypnotic agent, making it a subject of interest in pharmacological studies.

Medicine: Its sedative-hypnotic properties make it a candidate for the development of new therapeutic agents for sleep disorders.

Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.

作用机制

The mechanism of action of 5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. This modulation leads to an increase in GABAergic activity, resulting in sedative and hypnotic effects.

相似化合物的比较

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride can be compared with other similar compounds, such as:

1,4-Benzothiazepine derivatives: These compounds also have sedative-hypnotic properties but differ in their chemical structure and specific pharmacological effects.

Thiazine derivatives: These compounds share a similar heterocyclic structure but may have different biological activities and therapeutic applications.

Benzodiazepines: While benzodiazepines are well-known sedative-hypnotic agents, this compound is a non-benzodiazepine compound, offering a different pharmacological profile

生物活性

5-Phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a compound of interest in pharmacology due to its potential therapeutic applications, particularly as a sedative-hypnotic agent. This article delves into the biological activities of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C11H16ClNO2S

- Molecular Weight : 261.76 g/mol

The compound is classified as a non-benzodiazepine sedative-hypnotic drug, which distinguishes it from traditional benzodiazepines like diazepam. Its unique structure allows for distinct pharmacological properties.

The primary mechanism of action involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits sedative and hypnotic effects, which are crucial for its potential use in treating sleep disorders.

Sedative-Hypnotic Effects

Research indicates that this compound demonstrates significant sedative-hypnotic properties. In animal models, it has been shown to reduce sleep latency and increase total sleep time. These effects make it a candidate for further development in the treatment of insomnia and other sleep-related disorders.

Antimicrobial Activity

In addition to its sedative properties, derivatives of thiazepane compounds have shown promising antimicrobial activities. Studies have reported that certain thiazepane derivatives exhibit significant inhibition against various bacterial strains and fungi . This suggests potential applications in treating infections.

Antitumor Activity

Preliminary investigations into the anticancer properties of thiazepane derivatives indicate that they may possess antitumor activities. Research has demonstrated that some derivatives can inhibit tumor cell proliferation in vitro, warranting further exploration into their use as chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Type | Similarities | Differences |

|---|---|---|

| 1,4-Benzothiazepine | Sedative-hypnotic properties | Structural variations lead to different pharmacological effects. |

| Benzodiazepines | Both act on GABA receptors | Benzodiazepines are more widely studied and have established clinical uses. |

| Thiazine Derivatives | Shared heterocyclic structure | Varying biological activities and therapeutic applications. |

Study on Sedative Effects

In a controlled study involving rats, administration of this compound resulted in a statistically significant increase in sleep duration compared to control groups receiving saline or traditional benzodiazepines.

Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

属性

IUPAC Name |

5-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14)8-6-11(12-7-9-15)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRJTVZHICZBLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCNC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。